2-(2-Fluorophenyl)-2-methylpropylamine HCl
Overview
Description
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and isobutylamine.
Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the intermediate 2-(2-Fluorophenyl)-2-methylpropylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Major products include 2-(2-Fluorophenyl)-2-methylpropanone and 2-(2-Fluorophenyl)-2-methylpropanoic acid.
Reduction: Major products include 2-(2-Fluorophenyl)-2-methylpropanol and 2-(2-Fluorophenyl)-2-methylpropylamine.
Substitution: Major products depend on the substituent introduced, such as 2-(2-Methoxyphenyl)-2-methylpropylamine.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. It may modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-2-methylpropylamine hydrochloride
- 2-(2-Bromophenyl)-2-methylpropylamine hydrochloride
- 2-(2-Methylphenyl)-2-methylpropylamine hydrochloride
Uniqueness
2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various research applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJWMRDTJSIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-14-4 | |
Record name | Benzeneethanamine, 2-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.